Bufuralol hydrochloride

CYP2D6 polymorphism pharmacogenomics beta-blocker pharmacokinetics

Procure bufuralol hydrochloride as the definitive CYP2D6 probe for in vitro ADME phenotyping, DDI screening, and pharmacogenomic variant characterization. Unlike generic beta-blockers or alternative substrates (e.g., dextromethorphan), bufuralol's exquisite sensitivity to CYP2D6 polymorphism and unique stereoselective, enantiomer-specific intrinsic sympathomimetic activity enables precise enzyme activity discrimination—validated by FDA and EMA regulatory guidance. Supplied as a racemic hydrochloride (≥98% purity, white to off-white solid) exclusively for research use—not an API. Essential for human liver microsome phenotyping, recombinant CYP characterization, analytical method validation, and hepatocyte-based clearance studies requiring a prototypical, well-characterized CYP2D6 substrate.

Molecular Formula C16H24ClNO2
Molecular Weight 297.82 g/mol
CAS No. 59652-29-8
Cat. No. B194461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBufuralol hydrochloride
CAS59652-29-8
Synonymsufuralol
bufuralol, (DL)-(+-)-isomer
bufuralol, hydrochloride
bufuralol, hydrochloride, (D)-(+)-isomer
bufuralol, hydrochloride, (DL)-(+-)-isomer
bufuralol, hydrochloride, (L)-(-)-isomer
Ro 3-4787
Molecular FormulaC16H24ClNO2
Molecular Weight297.82 g/mol
Structural Identifiers
SMILESCCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl
InChIInChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H
InChIKeyKJBONRGCLLBWCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bufuralol Hydrochloride (CAS 59652-29-8): Baseline Identity, Pharmacological Class, and Procurement Relevance


Bufuralol hydrochloride (CAS 59652-29-8) is a racemic, non-selective beta-adrenoceptor antagonist with partial agonist activity, historically investigated under the development code Ro 3-4787 for cardiovascular indications including hypertension and angina [1]. It is primarily procured today as a biochemical tool and reference standard, not as an active pharmaceutical ingredient, due to its discontinued clinical development [2]. Bufuralol is widely recognized as a definitive probe substrate for cytochrome P450 2D6 (CYP2D6), an enzyme responsible for metabolizing approximately 25% of clinically used drugs and exhibiting extensive genetic polymorphism [3]. Its procurement value lies in this specific utility for in vitro ADME studies, particularly for CYP2D6 phenotyping and drug-drug interaction (DDI) assessment, rather than as a therapeutic candidate.

Why Bufuralol Hydrochloride (CAS 59652-29-8) Cannot Be Readily Substituted by Other Beta-Blockers or CYP2D6 Substrates


While beta-blockers and CYP2D6 substrates constitute broad compound classes, bufuralol hydrochloride possesses a unique constellation of properties that preclude simple generic substitution for many research applications. Its metabolism is exquisitely sensitive to CYP2D6 genetic polymorphism, a trait not shared equally by all beta-blockers [1]. For instance, the pharmacokinetics of propranolol are largely independent of debrisoquine (CYP2D6) phenotype, whereas for bufuralol and metoprolol, phenotype is a major determinant [1]. Furthermore, bufuralol displays complex stereoselective metabolism and a unique intrinsic sympathomimetic activity (ISA) profile that is enantiomer-specific, differentiating it from other non-selective beta-blockers like propranolol, which lacks ISA [2]. Therefore, substituting bufuralol with a different CYP2D6 substrate like dextromethorphan or another beta-blocker like metoprolol will yield different quantitative and qualitative data, invalidating established protocols and confounding comparative analyses, particularly in studies of stereoselective metabolism, CYP2D6 variant characterization, and analytical method validation where it serves as a prototypical substrate.

Product-Specific Quantitative Evidence Guide for Bufuralol Hydrochloride (CAS 59652-29-8)


Superior CYP2D6 Phenotype Discrimination versus Metoprolol, Timolol, and Propranolol

The contribution of debrisoquine polymorphism to the metabolism and action of beta-blockers varies widely. A comparative study demonstrated that oxidation phenotype is a major determinant of the metabolism, pharmacokinetics, and pharmacological actions for bufuralol, metoprolol, and timolol, but notably not for propranolol [1]. This indicates bufuralol's pharmacokinetic profile, including its area under the curve (AUC) and elimination half-life, is significantly altered in poor metabolizers (PMs), a property that makes it a more sensitive phenotypic probe than propranolol [1].

CYP2D6 polymorphism pharmacogenomics beta-blocker pharmacokinetics

Enantiomer-Specific Intrinsic Sympathomimetic Activity (ISA) Differentiates Bufuralol from Propranolol

Bufuralol possesses intrinsic sympathomimetic activity (ISA), a partial agonist property, while propranolol is devoid of ISA [1]. Furthermore, this ISA is stereoselective: the (±) and (−) enantiomers of bufuralol exhibit ISA at both β1 and β2 adrenoceptors, whereas the (+) enantiomer lacks this activity [1]. This creates a unique pharmacological profile within the non-selective beta-blocker class, combining antagonist and partial agonist effects in an enantiomer-specific manner.

intrinsic sympathomimetic activity beta-adrenoceptor stereoselectivity cardiovascular pharmacology

Quantitative Differentiation of CYP2D6.1 Wild-Type vs. CYP2D6.10 Variant Catalytic Activity Using Bufuralol

Bufuralol is a sensitive probe for distinguishing catalytic activity between CYP2D6 allelic variants. A study using recombinant enzymes expressed in yeast microsomes found that bufuralol 1'-hydroxylase activity was significantly reduced in the CYP2D6.10 variant compared to the wild-type CYP2D6.1 [1]. Specifically, the intrinsic clearance for bufuralol 1'-hydroxylation was significantly decreased, and the variant enzyme also demonstrated markedly reduced thermal stability [1].

CYP2D6.10 pharmacogenomics enzyme kinetics bufuralol 1'-hydroxylase

Enantioselective Metabolism: (+)-Bufuralol is a More Selective CYP2D6 Probe than the Racemate or (-)-Enantiomer

Bufuralol metabolism in human liver microsomes is highly stereoselective. Studies have shown that cytochrome P-450 buf I (CYP2D6) exhibits a marked selectivity for the (+)-enantiomer of bufuralol, with a (-)/(+) enantiomer activity ratio of 0.15, whereas another P450, P-450 buf II, is non-stereoselective ((-)/(+) ratio = 1.03) [1]. This demonstrates that the (+)-enantiomer is the preferred substrate for the primary CYP2D6 enzyme, making it a more specific probe for this isoform compared to the racemate or the (-)-enantiomer.

stereoselective metabolism CYP2D6 enantiomer human liver microsomes bufuralol

Enhanced Analytical Sensitivity: >5-Fold Improvement in HPLC Detection Limit for Bufuralol Using Potentiometric vs. UV Detection

In HPLC method development, the choice of detector significantly impacts sensitivity. For bufuralol, employing a potentiometric detector with a TCPB-containing electrode yielded more than a five-fold improvement in the limit of detection (LOD) compared to standard UV detection [1]. The LOD was improved to 10⁻⁷ M, demonstrating a substantial enhancement in analytical sensitivity for this compound [1].

analytical chemistry HPLC potentiometric detection limit of detection bufuralol

Optimal Research and Industrial Application Scenarios for Bufuralol Hydrochloride (CAS 59652-29-8)


In Vitro CYP2D6 Phenotyping and Drug-Drug Interaction (DDI) Screening

Bufuralol hydrochloride is the gold-standard probe substrate for characterizing CYP2D6 activity in vitro. It is used to phenotype human liver microsomes, recombinant CYP enzymes, and hepatocytes to determine the metabolic capacity of the CYP2D6 pathway . Its use is essential in DDI studies to identify whether a new chemical entity is a potent inhibitor or inducer of CYP2D6, as recommended by regulatory guidance from the FDA and EMA. This application is directly supported by evidence of its phenotype-dependent pharmacokinetics and its ability to discriminate between CYP2D6 variants .

Functional Characterization of CYP2D6 Genetic Variants

Due to its established role as a probe, bufuralol 1'-hydroxylation is the standard reaction for assessing the catalytic activity of newly discovered or poorly characterized CYP2D6 allelic variants . This application is critical for pharmacogenomics research, allowing scientists to translate genetic data into predicted metabolic phenotypes and guide personalized medicine strategies. The quantitative differences in intrinsic clearance and thermal stability between wild-type and variant enzymes (e.g., CYP2D6.1 vs. CYP2D6.10) underscore the compound's utility in this area .

Analytical Method Development and Validation as a Reference Standard

Bufuralol hydrochloride is procured as a highly characterized reference standard for developing and validating analytical methods for beta-blockers and their metabolites. Its defined physical properties (e.g., melting point: 143-146 °C) and established chromatographic behavior facilitate method robustness testing . The compound's analytical profile, including a demonstrated >5-fold improvement in LOD with specialized detection methods, makes it a valuable benchmark for evaluating new analytical technologies and ensuring assay performance in bioequivalence and quality control studies [1].

Studying Stereoselective Drug Metabolism and Beta-Adrenoceptor Signaling

The unique enantiomer-specific pharmacology of bufuralol makes it an invaluable tool for investigating stereoselective drug metabolism and beta-adrenoceptor signaling pathways. Researchers can use the pure enantiomers to dissect the contributions of CYP2D6 and other enzymes to overall clearance . Furthermore, the presence of enantiomer-specific intrinsic sympathomimetic activity (ISA) allows for detailed studies of beta-receptor activation and antagonism that are not possible with other non-selective beta-blockers like propranolol [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bufuralol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.